molecular formula C8H11BrN2 B180423 4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine CAS No. 183251-89-0

4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine

Cat. No.: B180423
CAS No.: 183251-89-0
M. Wt: 215.09 g/mol
InChI Key: WUJVGHMWTQMHOQ-UHFFFAOYSA-N
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Description

4-Bromo-1-N,1-N-dimethylbenzene-1,2-diamine is an organic compound with the molecular formula C8H11BrN2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom and two dimethylamino groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-1-N,1-N-dimethylbenzene-1,2-diamine can be synthesized from 1,2-diaminobenzene through a series of chemical reactions. The typical synthetic route involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-N,1-N-dimethylbenzene-1,2-diamine undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: The nitro groups can be reduced to amines.

Common Reagents and Conditions

    Bromination: Bromine or NBS in the presence of a catalyst like FeBr3.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products Formed

    Quinoxaline Derivatives: Formed through oxidation reactions.

    Substituted Benzene Derivatives: Formed through electrophilic aromatic substitution reactions.

Scientific Research Applications

4-Bromo-1-N,1-N-dimethylbenzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine involves its interaction with various molecular targets. The bromine atom and dimethylamino groups can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of reactive intermediates that can further react with other molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1,2-diaminobenzene: Similar structure but lacks the dimethylamino groups.

    4-Bromo-1,2-dimethylbenzene: Similar structure but lacks the amino groups.

    1,2-Diaminobenzene: Lacks both the bromine and dimethylamino groups.

Uniqueness

4-Bromo-1-N,1-N-dimethylbenzene-1,2-diamine is unique due to the presence of both bromine and dimethylamino groups on the benzene ring.

Properties

IUPAC Name

4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-11(2)8-4-3-6(9)5-7(8)10/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJVGHMWTQMHOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183251-89-0
Record name 4-bromo-N1,N1-dimethylbenzene-1,2-diamine
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